
Thiosulfuric acid, S-(2-((5-(4-methyl-2-quinolyloxy)pentyl)amino)ethyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiosulfuric acid, S-(2-((5-(4-methyl-2-quinolyloxy)pentyl)amino)ethyl) ester is a complex organic compound with a unique structure that includes a quinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiosulfuric acid, S-(2-((5-(4-methyl-2-quinolyloxy)pentyl)amino)ethyl) ester involves multiple steps. One common method includes the reaction of thiosulfuric acid with a quinoline derivative. The reaction typically requires a controlled environment with specific temperature and pH conditions to ensure the stability of the intermediate products.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of reaction parameters such as temperature, pressure, and pH to maximize yield and purity. The use of catalysts and solvents may also be optimized to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Thiosulfuric acid, S-(2-((5-(4-methyl-2-quinolyloxy)pentyl)amino)ethyl) ester can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens for substitution reactions. The conditions for these reactions vary but generally require controlled temperatures and the presence of catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction may produce thiols or sulfides. Substitution reactions can result in various substituted quinoline derivatives.
Scientific Research Applications
Thiosulfuric acid, S-(2-((5-(4-methyl-2-quinolyloxy)pentyl)amino)ethyl) ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound may be used in studies involving enzyme inhibition and protein interactions due to its unique structure.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of thiosulfuric acid, S-(2-((5-(4-methyl-2-quinolyloxy)pentyl)amino)ethyl) ester involves its interaction with specific molecular targets. The quinoline moiety allows it to bind to certain enzymes or receptors, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiosulfuric acid derivatives and quinoline-based molecules. Examples include:
- Thiosulfuric acid, S-(2-((5-(4-methoxy-2-quinolyloxy)pentyl)amino)ethyl) ester
- Thiosulfuric acid, S-(2-((5-(4-ethoxy-2-quinolyloxy)pentyl)amino)ethyl) ester
Uniqueness
The uniqueness of thiosulfuric acid, S-(2-((5-(4-methyl-2-quinolyloxy)pentyl)amino)ethyl) ester lies in its specific structure, which combines the properties of thiosulfuric acid and quinoline. This combination allows for unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
41287-37-0 |
|---|---|
Molecular Formula |
C17H24N2O4S2 |
Molecular Weight |
384.5 g/mol |
IUPAC Name |
4-methyl-2-[5-(2-sulfosulfanylethylamino)pentoxy]quinoline |
InChI |
InChI=1S/C17H24N2O4S2/c1-14-13-17(19-16-8-4-3-7-15(14)16)23-11-6-2-5-9-18-10-12-24-25(20,21)22/h3-4,7-8,13,18H,2,5-6,9-12H2,1H3,(H,20,21,22) |
InChI Key |
HBWWYZMOHJIFTI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)OCCCCCNCCSS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{2-[(4-Butylphenyl)sulfanyl]phenyl}methanol](/img/structure/B14658098.png)
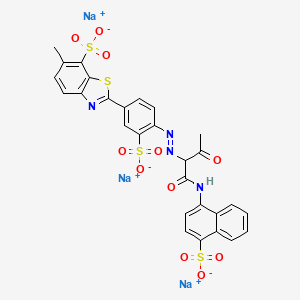
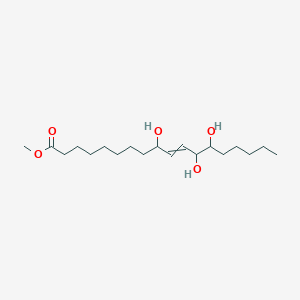
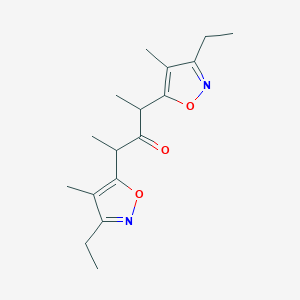
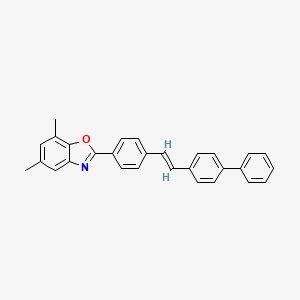
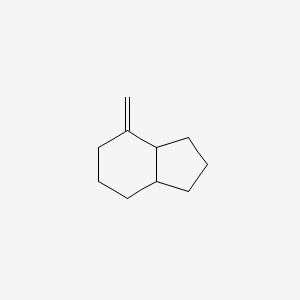
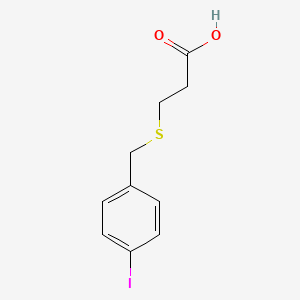
![1,1'-[Ethane-1,2-diylbis(oxy)]bis(4-azidobenzene)](/img/structure/B14658136.png)
![1-[(1-Butoxy-3-chloropropan-2-YL)oxy]-3-chloropropan-2-OL](/img/structure/B14658147.png)


![2,8,9-Trioxa-5-aza-1-silabicyclo[3.3.3]undecane, 1-(iodomethyl)-](/img/structure/B14658157.png)

![5'-O-[(4-Methoxyphenyl)(diphenyl)methyl]uridine](/img/structure/B14658178.png)
